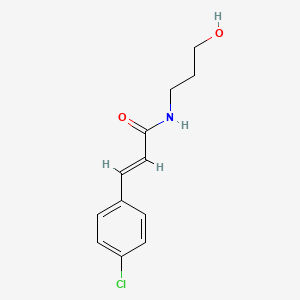
4-Chloro-N-(3-hydroxypropyl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(3-hydroxypropyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide family This compound is characterized by the presence of a chloro group at the 4-position of the cinnamamide backbone and a hydroxypropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-hydroxypropyl)cinnamamide typically involves the reaction of 4-chlorocinnamic acid with 3-hydroxypropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamide derivatives .
化学反应分析
Types of Reactions: 4-Chloro-N-(3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cinnamamide double bond can be reduced to form saturated amides.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted cinnamamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development
Medicine: Potential use in the treatment of infections caused by Helicobacter pylori.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which 4-Chloro-N-(3-hydroxypropyl)cinnamamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
相似化合物的比较
N-(3-hydroxypropyl)cinnamamide: Lacks the chloro group but shares the hydroxypropyl substitution.
N-(2-hydroxyethyl)cinnamamide: Similar structure with a shorter hydroxyalkyl chain.
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: Contains additional functional groups that enhance its biological activity.
Uniqueness: 4-Chloro-N-(3-hydroxypropyl)cinnamamide is unique due to the presence of both the chloro and hydroxypropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.
属性
CAS 编号 |
43196-33-4 |
|---|---|
分子式 |
C12H14ClNO2 |
分子量 |
239.70 g/mol |
IUPAC 名称 |
(E)-3-(4-chlorophenyl)-N-(3-hydroxypropyl)prop-2-enamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-5-2-10(3-6-11)4-7-12(16)14-8-1-9-15/h2-7,15H,1,8-9H2,(H,14,16)/b7-4+ |
InChI 键 |
IBPICLCQJXBWSS-QPJJXVBHSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCO)Cl |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


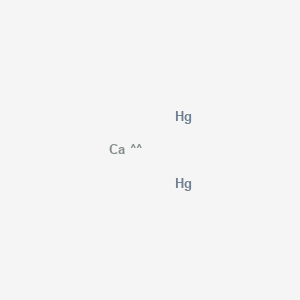
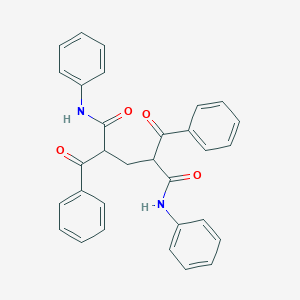

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
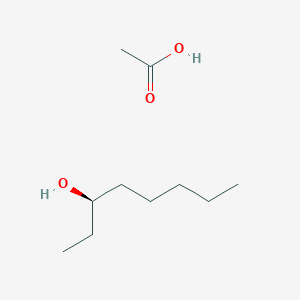
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
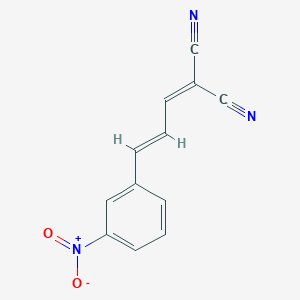
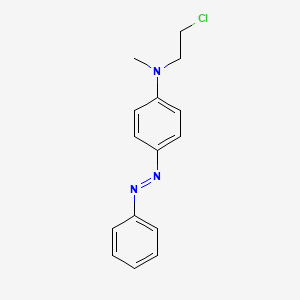


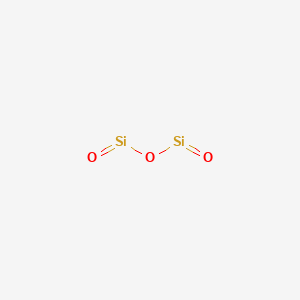

![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
